molecular formula C15H16N4 B188358 Neutral Red Base CAS No. 366-13-2

Neutral Red Base

Cat. No. B188358
CAS RN: 366-13-2
M. Wt: 252.31 g/mol
InChI Key: GLVRJEJEXGVOMJ-UHFFFAOYSA-N
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Description

Neutral Red (also known as toluylene red, Basic Red 5, or C.I. 50040) is a eurhodin dye used for staining in histology . It is often used for staining living cells . It stains lysosomes red and is used as a general stain in histology, as a counterstain in combination with other dyes, and for many staining methods .


Synthesis Analysis

Neutral Red has been demonstrated to serve as a CO2 sensor due to its unique optical properties, which change with dissolved carbon dioxide (dCO2) concentrations . The optical sensitivity of Neutral Red was quantified as a function of changes in absorption and emission spectra to dCO2 in a pH 7.3 buffer medium at eight dCO2 concentrations .


Molecular Structure Analysis

The theoretical interpretation of the absorption spectra of neutral red in an aqueous solution (both neutral NR0 and protonated NR+ forms) was achieved using TD-DFT/DFT calculations with different hybrid functionals, the IEFPCM solvent model, and the 6–31 + + G(d,p) basis set .


Chemical Reactions Analysis

The absorption band of the cationic form of the dye in the visible region of the spectrum is due to one transition S0 → S1 (HOMO–LUMO), for its neutral form, there are two transitions S0 → S1 (HOMO → LUMO) and S0 → S2 (HOMO-1 → LUMO), with the latter having a higher intensity . The protonation of the dye chromophore introduces significant changes in HOMO shape .


Physical And Chemical Properties Analysis

Neutral Red exhibits pH-sensitive emission and excitation energies with dual excitation wavelengths at 455 nm and 540 nm, and a single emission at 640 nm . It is usually available as a chloride salt .

Scientific Research Applications

Intracellular pH Indicator

Neutral Red has been utilized as an intracellular pH indicator in scientific research. For instance, a study conducted by LaManna and McCracken (1984) demonstrated its application in measuring intracellular pH in the intact, normally perfused rat brain cortex. The study highlighted Neutral Red's advantages in terms of accuracy, sensitivity, non-invasiveness, and stability, suggesting its potential superiority over other methods in terms of time resolution (LaManna & McCracken, 1984).

Study of Gastric Secretory Function

Neutral Red has been advocated in the study of gastric secretory function. A historical paper by Cohen, Matzner, and Gray (1930) reported the presence of injected Neutral Red in the gastric extractions of patients with pernicious anemia, indicating its potential role in gastric studies (Cohen, Matzner & Gray, 1930).

Marking of Subtidal Invertebrates

A novel method of marking subtidal invertebrates in situ was developed using Neutral Red. Wells and Sebens (2017) explored this technique on sea anemones, indicating that Neutral Red could be effectively used for long-term monitoring of growth and survival in field studies, showcasing its utility in ecological and behavioral studies (Wells & Sebens, 2017).

Earthworm Biomarker of Copper Exposure

Neutral Red has also been applied as a biomarker in earthworm ecotoxicity studies. Svendsen and Weeks (1997) demonstrated its effectiveness in linking effects at different levels of biological organization in a laboratory study. The study highlighted Neutral Red's potential as an early warning biomarker that can be directly linked to physiological changes preceding adverse effects on individuals or populations (Svendsen & Weeks, 1997).

Safety And Hazards

Neutral Red may be harmful if inhaled, may cause irritation to the respiratory tract, and may be harmful if absorbed through the skin . Contact may cause skin irritation and may be irritating to the eyes . It may be harmful if swallowed .

Future Directions

Future studies will evaluate the feasibility of Neutral Red as an intracellular in vivo pCO2 sensor in aquatic organisms critically impacted by increasing global CO2 levels .

properties

IUPAC Name

8-N,8-N,3-trimethylphenazine-2,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-9-6-13-15(8-11(9)16)18-14-7-10(19(2)3)4-5-12(14)17-13/h4-8H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVRJEJEXGVOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190082
Record name Neutral Red base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neutral Red Base

CAS RN

366-13-2
Record name N8,N8,3-Trimethyl-2,8-phenazinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neutral Red base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neutral Red base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEUTRAL RED BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I64IQB89JB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
WM Clark, ME Perkins - Journal of the American Chemical Society, 1932 - ACS Publications
… Better data with regardto end-point,origin, or E'0 were not obtained by using a carefully crystallized preparation of neutral red base. For purposes of comparison, measurements were …
Number of citations: 42 pubs.acs.org
G Middlebrook, CM Coleman… - Proceedings of the …, 1959 - National Acad Sciences
… c Expressed as meg neutral red base fixed per mg of material in hexane. d Expressed as counts per mg per min under standardized conditions, S35. e Most of the neutral red fixing …
Number of citations: 169 www.pnas.org
CM Willmer - Protoplasma, 1976 - Springer
… The neutral red base which has a low solubility in aqueous solution dominates at alkaline pH's and precipitation occurs with no diffuse staining (KINZ~L 1975, private communication). …
Number of citations: 6 link.springer.com
G Knaysi - Journal of Dairy Science, 1942 - Elsevier
… In our own work, we have selected neutral red base as a general reagent in the analysis of … minute fat droplets, the use of neutral red base may be supplemented with some other dye …
Number of citations: 9 www.sciencedirect.com
EM Chamot, CM Sherwood - Journal of the American Chemical …, 1917 - ACS Publications
… A microscopic study of the substances gave the following results: The neutral red base crystallizes in long needles, the majority of which show parallel extinction and probably belongto …
Number of citations: 5 pubs.acs.org
V Frank - Folia microbiologica, 1991 - Springer
The use of some classical fluorochromes and optical brighteners in the fluorescence microscopy of micromycetes was investigated. Of the 16 compounds tested on slide cultures …
Number of citations: 8 link.springer.com
R Collander, T ÄYRÄPÄÄ - Acta Physiologica Scandinavica, 1947 - Wiley Online Library
… : - (a) The brownish-yellow neutral red base obviously penetrates very rapidly into the yeast … permeable to the large molecules of the neutral red base, are at the same time practically …
Number of citations: 8 onlinelibrary.wiley.com
EN Harvey - American Journal of Physiology-Legacy …, 1913 - journals.physiology.org
… If lecithin is previously dissolved in the chloroform or oil, the yellow neutral-red base will unite with it, giving a salt, red in color. It is the color change of this salt from red to yellow when …
Number of citations: 23 journals.physiology.org
VN Krukovsky, G Knaysi - Journal of Dairy Science, 1942 - Elsevier
… of a saturated solution of neutral red base in chemically pure xylol were added and the tube was gently shaken to promote dissolving of the fat. The color of the solution is then …
Number of citations: 1 www.sciencedirect.com
G Knaysi, ES Guthrie - Journal of Dairy Science, 1942 - Elsevier
… To each tube, oleic acid solution in xylol (CP), pure xylol and saturated solution of neutral red base in xylol are added according to table 1. The …
Number of citations: 7 www.sciencedirect.com

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